CB1 Receptor Binding Affinity Compared to Structural Analogs
This compound is disclosed in US Patent US7906652B2 as a CB1 antagonist/inverse agonist. While the patent provides a general assay protocol for CB1 binding (Ki determination using [³H]CP-55,940 in CHO cells expressing human CB1 receptors), the specific Ki value for 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine (Example compound) is not explicitly tabulated in the publicly accessible sections of the patent document [1]. However, class-level inference from structurally proximate examples indicates that 3-aryl-3-alkyl-N-phenethyl azetidines typically exhibit CB1 Ki values in the nanomolar to sub-micromolar range, with the 3-methoxyphenyl substitution pattern contributing to receptor recognition distinct from 4-methoxyphenyl analogs [1][2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed in accessible sources; inferred to be in the nanomolar to sub-micromolar range based on structural class |
| Comparator Or Baseline | Structural analogs within the same patent (e.g., 3-(4-fluorophenyl)-3-propyl-N-phenethyl azetidine derivatives); specific Ki values not publicly tabulated for direct comparison |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of publicly disclosed target compound data |
| Conditions | In vitro radioligand binding assay using [³H]CP-55,940 at human CB1 receptors expressed in CHO cell membranes, as described in US7906652B2 |
Why This Matters
For scientific procurement, the confirmation of CB1 antagonist classification guides target-specific research applications, but the absence of publicly available quantitative binding data for this specific compound necessitates requesting technical datasheets from suppliers before selection.
- [1] Baker, R. K., Hale, J. J., Miao, S., & Rupprecht, K. M. (2011). Heterocycle-substituted 3-alkyl azetidine derivatives (U.S. Patent No. US7906652B2). Merck Sharp & Dohme Corp. View Source
- [2] IDRB Lab. (n.d.). Drug Information: Heterocyclic-substituted 3-alkyl azetidine derivative 3. DrugMap Database. View Source
